molecular formula C22H16N2 B189489 2,4,6-Triphenylpyrimidine CAS No. 1666-86-0

2,4,6-Triphenylpyrimidine

Cat. No.: B189489
CAS No.: 1666-86-0
M. Wt: 308.4 g/mol
InChI Key: SZKWMQWGJPCXOF-UHFFFAOYSA-N
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Description

2,4,6-Triphenylpyrimidine is a privileged scaffold in medicinal chemistry and chemical biology, serving as a key intermediate for the development of bioactive molecules. Its structure is a core motif in the design of compounds with potential anticancer properties, as pyrimidine derivatives are known to inhibit crucial biological targets such as topoisomerase enzymes and receptor tyrosine kinases . The compound's synthetic value is highlighted by its production from sustainable biorenewable feedstocks, such as lignin-derived β-O-4 model compounds, via a one-pot, transition-metal-free cascade reaction . This efficient and sustainable synthesis, mediated by NaOH, involves sequential cleavage of C-O bonds, aldol condensation, and dehydrogenative aromatization, making it an attractive subject for research in green chemistry . Researchers utilize this compound as a fundamental building block for constructing more complex heterocyclic systems and for exploring structure-activity relationships in drug discovery programs aimed at oncology and infectious diseases . Its structural framework also shows promise in materials science for the development of functional polymers and optoelectronic materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-triphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKWMQWGJPCXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360897
Record name 2,4,6-triphenylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1666-86-0
Record name 2,4,6-Triphenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1666-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-triphenylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,4,6 Triphenylpyrimidine and Its Derivatives

Multi-Component Reaction (MCR) Approaches for Pyrimidine (B1678525) Core Formation

Multi-component reactions have become a cornerstone for the synthesis of complex molecules like 2,4,6-triphenylpyrimidine from simple and readily available starting materials. nih.govsemanticscholar.org These reactions, where multiple reactants combine in a single pot to form a final product that incorporates portions of all the reactants, are highly valued for their efficiency and reduction of waste. semanticscholar.org

Cyclocondensation Reactions Involving Aldehydes, Enolizable Ketones, and Ammonium (B1175870) Acetate (B1210297)

A prevalent and traditional method for synthesizing 2,4,6-triarylpyrimidines involves the one-pot cyclocondensation of an aldehyde, an enolizable ketone (like acetophenone), and a nitrogen source, typically ammonium acetate. orgchemres.orgorgchemres.orgresearchgate.netderpharmachemica.combohrium.com This approach is attractive due to the commercial availability and low cost of the starting materials. derpharmachemica.com The reaction is often facilitated by a catalyst to improve yields and reaction times.

Various catalysts have been employed to promote this transformation. For instance, the use of a cobalt-decorated magnetic hydrotalcite nanocatalyst (Fe3O4/HT-Co) under aerobic and solvent-free conditions has been reported to be effective. orgchemres.org This heterogeneous catalyst can be easily recovered using an external magnetic field and reused multiple times without a significant loss of activity. orgchemres.org Other catalytic systems, such as heteropolyacids, have also been utilized under solvent-free conditions. researchgate.net The use of polyethylene (B3416737) glycol (PEG-400) as a green reaction solvent with sodium hydroxide (B78521) has also been described as an efficient medium for this condensation. derpharmachemica.com

The general reaction scheme involves the condensation of two equivalents of an acetophenone (B1666503) derivative with one equivalent of an aromatic aldehyde and ammonium acetate. orgchemres.org The reaction proceeds through a series of intermediates, likely involving the initial formation of a chalcone (B49325) from the aldehyde and ketone, which then reacts with the ammonia (B1221849) source to form the pyrimidine ring.

Decarboxylative Oxidative Coupling Strategies Utilizing Arylacetic Acids and Acetophenone Oximes

A novel approach for the synthesis of 2,4,6-trisubstituted pyridines, which are structurally related to pyrimidines, involves the decarboxylative oxidative coupling of arylacetic acids with acetophenone oximes. orgchemres.org This method utilizes arylacetic acids as precursors to in situ generated aldehydes. The process is often mediated by an oxidizing agent. For example, the use of singlet molecular oxygen generated from a trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate/KOH system has been demonstrated. orgchemres.org In this reaction, the arylacetic acid first undergoes oxidative decarboxylation to form the corresponding aldehyde. orgchemres.orgchemrevlett.comnagoya-u.ac.jp This aldehyde then reacts with the acetophenone oxime to form the final pyridine (B92270) product. orgchemres.org While this specific example leads to pyridines, the in situ generation of aldehydes from readily available arylacetic acids presents a potential strategy that could be adapted for pyrimidine synthesis by including a suitable nitrogen source.

Amidines and Alcohol-Based Condensations

An innovative and sustainable approach to pyrimidine synthesis involves the iridium-catalyzed multi-component reaction of amidines with alcohols. sci-hub.se This methodology allows for the regioselective formation of unsymmetrically substituted pyrimidines through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as byproducts. sci-hub.se The reaction can assemble an amidine with up to three different alcohol molecules in a one-pot process. sci-hub.se For example, the reaction of a benzamidine (B55565) hydrochloride with a primary alcohol and a secondary alcohol can yield a 2,4,6-trisubstituted pyrimidine. rsc.org

Copper-catalyzed three-component reactions of amidine hydrochlorides, primary alcohols, and secondary alcohols have also been developed to produce polysubstituted pyrimidines with high atom efficiency. rsc.orglookchem.com In a typical procedure, benzamidine hydrochloride, a primary alcohol (e.g., benzyl (B1604629) alcohol), and a secondary alcohol (e.g., 1-phenylethanol) are heated in the presence of a copper catalyst and a base like potassium hydroxide to yield the corresponding 2,4,6-trisubstituted pyrimidine. rsc.org A transition-metal-free approach has also been reported using a lignin (B12514952) β-O-4 model compound, benzamidine hydrochloride, and benzyl alcohol in the presence of sodium hydroxide. nih.gov

Triarylpyrimidine Synthesis from Aromatic Ketones, Aldehydes, and Hexamethyldisilazane (B44280) (HMDS)

A highly efficient and general protocol for the synthesis of 2,4,6-triarylpyrimidines utilizes commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as the nitrogen source under microwave irradiation. nih.govsemanticscholar.orgresearchgate.netrsc.orgrsc.org This multicomponent synthetic route is notable for the role of Lewis acids in selectively directing the reaction towards either pyrimidines or pyridines. nih.govsemanticscholar.org

When using BF3·OEt2 as the Lewis acid catalyst, the reaction of an acetophenone and a benzaldehyde (B42025) with HMDS selectively yields the corresponding 2,4,6-triarylpyrimidine. nih.govrsc.org The proposed mechanism suggests the initial Claisen-Schmidt condensation of the acetophenone and benzaldehyde to form a chalcone intermediate. nih.gov This intermediate then reacts with species derived from HMDS and the aldehyde under the influence of the Lewis acid to form the pyrimidine ring, which is then aromatized. nih.gov The reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures using microwave heating, which significantly reduces the reaction time. nih.govrsc.org

This method has been shown to be effective for a range of substituted acetophenones and benzaldehydes, allowing for the synthesis of a library of 2,4,6-triarylpyrimidine derivatives with varying substitution patterns. nih.gov

Table 1: Synthesis of 2,4,6-Triarylpyrimidine Derivatives using HMDS nih.gov

EntryR1 in AcetophenoneR2 in BenzaldehydeProductYield (%)Melting Point (°C)
1aaHHThis compound78191–192
1aeH4-Cl2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine58200–201
1aiH4-OMe2,4-Bis(4-methoxyphenyl)-6-phenylpyrimidine76126–127
1da4-MeH2,4-Diphenyl-6-(p-tolyl)pyrimidine64146–147
1ma2-MeH2,4-Diphenyl-6-(o-tolyl)pyrimidine5459–60

Catalytic Condensations with 1,3-Diketones, Aldehydes, and Ammonium Acetate

The reaction of 1,3-diketones, aldehydes, and ammonium acetate is another versatile multi-component approach for synthesizing substituted pyrimidines. mdpi.comiau.ir This method can be catalyzed by various substances to enhance its efficiency. For instance, iron(III) phosphate (B84403) (FePO4) has been used as a catalyst for the synthesis of 2,4,6-triaryl pyrimidines from a 1,3-diketone, an aldehyde, and ammonium acetate in refluxing ethanol. iau.ir The catalyst amount can be optimized to achieve good yields, and it can be recycled and reused. iau.ir

In a model reaction for the synthesis of this compound, dibenzoylmethane (B1670423) (a 1,3-diketone), benzaldehyde, and ammonium acetate are reacted in the presence of the catalyst. iau.ir The use of β-cyclodextrin as a recyclable and non-toxic catalyst in an aqueous medium has also been reported for the synthesis of pyrimidine derivatives from 1,3-diketones, aromatic aldehydes, and ammonium acetate, highlighting the potential for green chemistry approaches. mdpi.com

Stepwise Synthetic Pathways to this compound Analogues

While multi-component reactions offer a direct route, stepwise syntheses provide a more controlled approach to constructing the this compound core, often involving the pre-synthesis of key intermediates.

One of the most common stepwise methods involves the reaction of a chalcone (an α,β-unsaturated ketone) with an amidine. rsc.orgresearchgate.net The chalcone, which contains the C-C-C backbone of the final pyrimidine, is typically synthesized first through a Claisen-Schmidt condensation of an appropriate aldehyde and ketone. nih.gov For the synthesis of this compound, the required chalcone is 1,3-diphenyl-2-propen-1-one, which is formed from benzaldehyde and acetophenone.

This chalcone is then reacted with benzamidine hydrochloride in the presence of a base. rsc.orgresearchgate.net The reaction proceeds via a tandem [3+3] annulation-oxidation sequence. rsc.orgresearchgate.net A variety of bases and solvent systems can be used. For instance, a metal-free approach using triethylamine (B128534) as the base in acetonitrile (B52724) has been reported. researchgate.net Alternatively, cesium carbonate in dimethyl sulfoxide (B87167) (DMSO) has been shown to be highly effective, leading to excellent yields of this compound. researchgate.net In some variations, the oxidation step is facilitated by a photocatalyst like Eosin Y under visible light irradiation. rsc.org

This stepwise approach allows for greater control over the substitution pattern of the final pyrimidine, as different substituted chalcones and amidines can be synthesized and then combined.

Chalcone Intermediacy via Aldol-Crotonic Condensation Followed by Annulation

A well-established route to 2,4,6-trisubstituted pyrimidines involves the use of α,β-unsaturated ketones, commonly known as chalcones, as key intermediates. researchgate.net This process is typically a two-step sequence involving condensation and subsequent cyclization.

The initial step is the synthesis of the chalcone backbone, specifically 1,3-diphenyl-2-propen-1-one for the parent triphenylpyrimidine. This is achieved through a base-catalyzed Claisen-Schmidt condensation reaction between an aromatic aldehyde (benzaldehyde) and an acetophenone. chemrevlett.com

Following the formation of the chalcone, the pyrimidine ring is constructed via a [3+3] annulation-oxidation sequence. The chalcone (the three-carbon component) is reacted with an amidine, such as benzamidine, which provides the N-C-N fragment. researchgate.net The reaction proceeds through a tandem Michael addition/cyclization pathway to form a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the aromatic this compound. researchgate.netresearchgate.net The cyclization of chalcones with guanidine (B92328) sulfate (B86663) has also been reported to yield 2-amino-4,6-disubstituted pyrimidines. beilstein-journals.org

Reactant 1Reactant 2IntermediateFinal ProductReaction Type
BenzaldehydeAcetophenone1,3-Diphenyl-2-propen-1-one (Chalcone)-Claisen-Schmidt Condensation
ChalconeBenzamidineDihydropyrimidineThis compoundAnnulation-Oxidation

Sequential Arylation of Halogenated Pyrimidines (e.g., 2,4,6-Trichloropyrimidine) through Cross-Coupling Reactions

An alternative and highly versatile strategy for synthesizing this compound and its derivatives is the sequential functionalization of a halogenated pyrimidine core. acs.org Commercially available 2,4,6-trichloropyrimidine (B138864) is an ideal starting material for this approach due to the differential reactivity of its chlorine-substituted carbon atoms. acs.orgresearchgate.net

The C4 and C6 positions of 2,4,6-trichloropyrimidine are more reactive towards nucleophilic substitution and cross-coupling reactions than the C2 position. acs.org This reactivity difference allows for a controlled, stepwise introduction of aryl groups. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are effectively employed for this purpose. acs.orgacs.org

The synthesis proceeds by first reacting 2,4,6-trichloropyrimidine with two equivalents of an appropriate boronic acid. This selectively installs two aryl groups at the C4 and C6 positions, yielding a 2-chloro-4,6-diarylpyrimidine intermediate. acs.org The remaining, less reactive chlorine atom at the C2 position can then be substituted in a subsequent, often more forcing, cross-coupling reaction to afford the final 2,4,6-triarylpyrimidine. acs.org This stepwise approach provides excellent control and allows for the synthesis of both symmetrical and non-symmetrical pyrimidines. researchgate.net

Catalysis in this compound Synthesis

Catalysis is central to the modern synthesis of this compound, offering pathways that improve yield, selectivity, and environmental sustainability. Various catalytic systems, including Lewis acids, transition metals, and heteropolyacids, have been successfully implemented.

Lewis Acid Catalysis in Selective Pyrimidine Formation

Lewis acid catalysis plays a significant role in multicomponent reactions for synthesizing six-membered heterocycles. nih.govrsc.org In the synthesis of 2,4,6-triarylpyrimidines from aromatic ketones and aldehydes, Lewis acids can effectively promote the desired cyclization and control selectivity. nih.govrsc.org They function by activating substrates, typically by coordinating to carbonyl oxygen atoms, which increases their reactivity towards nucleophilic attack. wikipedia.org

In a multicomponent reaction using aromatic ketones, aldehydes, and a nitrogen source like hexamethyldisilazane (HMDS), various Lewis acids have been shown to catalyze the formation of this compound. nih.govrsc.org Studies show that while Brønsted acids like TfOH can promote the reaction, several metal-based Lewis acids, including various metal triflates, aluminum chloride (AlCl₃), and indium chloride (InCl₃), give good to excellent yields. nih.govrsc.org Interestingly, the choice of Lewis acid can be crucial for selectivity; for instance, using BF₃·OEt₂ was found to favor the formation of the pyrimidine product specifically. nih.govrsc.org

Table 1: Effect of Various Lewis Acid Catalysts on the Synthesis of this compound nih.govrsc.org

EntryCatalystYield (%)
1Sc(OTf)₃~80
2Y(OTf)₃~80
3Yb(OTf)₃~80
4Cu(OTf)₂~80
5Zn(OTf)₂~80
6AlCl₃Good to Excellent
7InCl₃Good to Excellent
8BF₃·OEt₂58

Transition Metal Catalysis (e.g., Copper, Zirconium)

Transition metals are widely used as catalysts in organic synthesis, and the formation of pyrimidines is no exception. nih.gov Copper-based catalysts, in particular, have been exploited in various synthetic routes. beilstein-journals.org For example, copper can catalyze three-component reactions and oxidative coupling processes that lead to the pyrimidine ring system. beilstein-journals.orgresearchgate.net These reactions often proceed through mechanisms involving Chan-Lam or Ullmann-type couplings to form key C-N bonds. beilstein-journals.org

Low-valent early transition metals, such as those from the titanium and zirconium groups, are also powerful reagents in synthesis, often used for reductive coupling and single-electron transfer reactions. nih.gov While specific applications of zirconium catalysis for this compound are less commonly detailed than for other metals, their known reactivity in forming carbon-carbon bonds suggests potential applicability. nih.gov

Heteropolyacid Catalysis and Oxidative Routes

Heteropolyacids (HPAs) are a class of solid-acid catalysts that are gaining attention in organic synthesis due to their strong Brønsted acidity, oxidative potential, and environmentally benign nature. lookchem.comlew.ro Keggin-type heteropolyacids, in particular, have been successfully used as catalysts for the one-pot synthesis of 2,4,6-trisubstituted pyrimidines. lookchem.com

In the synthesis of this compound from 1,3-diketones, benzaldehydes, and ammonium acetate, HPAs exhibit dual functionality. They act as both an acid catalyst to facilitate condensation and a potent oxidizing agent to drive the final aromatization step. lookchem.com Mechanistic studies on the synthesis of this compound using H₆[PMo₉V₃O₄₀] as a catalyst confirmed the intermediacy of species like 3-amino-1,3-diphenylpropenone, supporting a pathway where the HPA's acidic and oxidative properties are both crucial for the transformation. lookchem.com

Recyclable and Reusable Catalytic Systems

A major focus of modern catalysis is the development of sustainable systems where the catalyst can be easily recovered and reused. This minimizes cost and waste, aligning with the principles of green chemistry. lew.ro

One approach involves immobilizing a catalyst on a solid support. For instance, iron(III) phosphate (FePO₄), a heterogeneous catalyst, has been used for the one-pot synthesis of 2,4,6-trisubstituted pyrimidines. iau.ir The synthesis of this compound was used as a model reaction to optimize catalyst loading, with 5.0 mol% found to be optimal. The FePO₄ catalyst could be recovered by simple filtration and reused for several cycles with only a minor decrease in activity. iau.ir

Table 2: Reusability of FePO₄ Catalyst in the Synthesis of this compound iau.ir

RunYield (%)
180
278
378
477

Another advanced strategy employs magnetic nanoparticles as catalyst supports. A cobalt catalyst immobilized on magnetic hydrotalcite (Fe₃O₄/HT-Co) was developed for the synthesis of 2,4,6-triaryl pyridines, a reaction class closely related to pyrimidine synthesis. orgchemres.org This nanocatalyst can be conveniently separated from the reaction mixture using an external magnet and was shown to be reusable for up to five successive runs without a significant drop in catalytic performance. orgchemres.org

Mechanistic Elucidation of Reaction Pathways for this compound Formation

The formation of the this compound scaffold can be achieved through various synthetic routes, with the underlying mechanisms often involving multi-step sequences of condensation, cyclization, and oxidation reactions. Elucidation of these pathways is crucial for optimizing reaction conditions and expanding the substrate scope.

One prominent mechanism involves the reaction of a 1,3-diketone with an aldehyde and a nitrogen source, such as ammonium acetate, often facilitated by a catalyst with both acidic and oxidative properties, like a heteropolyacid. lookchem.com In this pathway, the aldehyde is initially oxidized to the corresponding carboxylic acid. lookchem.com Subsequently, the 1,3-diketone undergoes imination, followed by a nucleophilic attack of the resulting imine on the carboxylic acid. lookchem.com Monitoring the reaction at early stages has confirmed the presence of the benzoic acid intermediate, lending support to this mechanistic route. lookchem.com Further investigations using proposed intermediates like 3-amino-1,3-diphenylpropenone have also substantiated this pathway, leading to the formation of this compound. lookchem.com

Another well-established mechanistic approach is the tandem annulation-oxidation pathway. This involves the [3+3] annulation of an α,β-unsaturated ketone with an amidine, followed by an oxidation step to yield the final pyrimidine product. researchgate.net This metal-free approach offers a straightforward route to a variety of substituted pyrimidines. researchgate.net

The use of hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation provides another versatile route. rsc.orgnih.gov In this method, Lewis acids play a critical role in directing the reaction towards the selective synthesis of either pyridines or pyrimidines through [2+1+2+1] or [2+1+1+1+1] annulated processes. rsc.org For the synthesis of this compound, the reaction of acetophenone and benzaldehyde with HMDS proceeds efficiently in the presence of a suitable Lewis acid. rsc.orgnih.gov

A plausible mechanism for the formation of 2,4,6-triarylpyridines, which are structurally related to pyrimidines, involves the decarboxylative oxidative coupling of arylacetic acids with acetophenone oximes. orgchemres.org This reaction is thought to proceed via the deprotonation of the arylacetic acid, followed by a reaction with singlet molecular oxygen to form a peroxy intermediate. orgchemres.org

The table below summarizes key mechanistic proposals for the formation of this compound and related structures.

Reaction Type Key Intermediates Catalyst/Reagent Mechanistic Features
Diketone, Aldehyde, Ammonium AcetateBenzoic acid, ImineHeteropolyacidInitial oxidation of aldehyde, followed by imination and nucleophilic attack. lookchem.com
α,β-Unsaturated Ketone, AmidineDihydropyrimidineTriethylamine[3+3] annulation followed by oxidation. researchgate.net
Aromatic Ketone, Aldehyde, HMDSSilylated intermediatesLewis Acid (e.g., BF3·OEt2)Microwave-assisted, acid-controlled selective annulation. rsc.orgnih.gov
Arylacetic Acid, Acetophenone OximePeroxy intermediateKOH, Singlet Oxygen SourceDecarboxylative oxidative coupling. orgchemres.org

Sustainable and Green Chemistry Aspects in Synthetic Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives, aiming to develop more environmentally benign and efficient processes. Key areas of focus include the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

The use of alternative and eco-friendly reaction media is a significant aspect of green synthetic methodologies. Polyethylene glycol (PEG-400), a non-toxic, non-halogenated, and water-soluble solvent, has been successfully employed for the one-pot synthesis of 2,4,6-triaryl pyridines. derpharmachemica.com Its recyclability and ease of removal from the reaction product make it an attractive green solvent. derpharmachemica.com Aqueous media have also been utilized, for instance, in the nano-ceria catalyzed synthesis of fused pyrimidine derivatives, offering a clean and selective protocol. rsc.org

Catalysis plays a pivotal role in the development of sustainable synthetic methods. The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. Magnetic nanoparticles, such as cobalt-decorated hydrotalcite (Fe3O4/HT-Co), have been used as efficient and recoverable catalysts for the synthesis of 2,4,6-triaryl pyridines under solvent-free conditions. orgchemres.org These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. orgchemres.orgnih.gov Similarly, nano-CeO2 has been demonstrated as a recyclable catalyst for the synthesis of fused pyrimidine derivatives in water. rsc.org

Energy efficiency is another important consideration. Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods. rsc.orgnih.govasianpubs.org The microwave-assisted synthesis of pyrimidine derivatives from aromatic aldehydes, ethyl cyanoacetate, and guanidine is a notable example of this approach. asianpubs.org

Furthermore, the development of one-pot, multi-component reactions represents a highly atom-economical and sustainable strategy. orgchemres.orgnih.gov These reactions combine multiple synthetic steps into a single operation, reducing the need for intermediate purification, minimizing solvent usage, and saving time and resources. The synthesis of 2,4,6-triaryl pyridines from acetophenones, aryl aldehydes, and ammonium acetate is a classic example of a multi-component reaction that has been adapted to greener conditions. orgchemres.org

The following table provides a comparative overview of various green synthetic methodologies for pyrimidine derivatives.

Methodology Green Aspect Catalyst/Solvent Advantages
Microwave-assisted synthesisEnergy efficiencyEthanolic NaOHShorter reaction times, improved yields. asianpubs.org
Nanoparticle catalysisRecyclable catalyst, Green solventFe3O4, ZnO, or Mn3O4 in waterEasy catalyst recovery and reuse. nih.gov
One-pot synthesis in PEGGreen solventPEG-400Non-toxic, recyclable solvent, simple work-up. derpharmachemica.com
Magnetic nanoparticle catalysisRecyclable catalyst, Solvent-freeFe3O4/HT-CoHigh efficiency, catalyst reusability, solvent-free conditions. orgchemres.org
Nano-ceria catalysis in waterRecyclable catalyst, Green solventNano-CeO2 in waterCleaner conversion, high selectivity, shorter reaction times. rsc.org

Chemical Reactivity and Derivatization Strategies for 2,4,6 Triphenylpyrimidine

Functional Group Transformations on the Pyrimidine (B1678525) Ring

While direct functional group transformations on the 2,4,6-triphenylpyrimidine scaffold itself are less commonly documented, the primary strategy for creating derivatives involves the selection of substituted precursors during the synthesis. The versatility of multicomponent reactions allows for the incorporation of a wide array of functional groups onto the phenyl rings at the 2-, 4-, and 6-positions from the outset.

An efficient and widely used method involves the acid-controlled, microwave-assisted reaction of substituted aromatic ketones and aldehydes with a nitrogen source like hexamethyldisilazane (B44280) (HMDS). nih.govrsc.org This approach provides a direct route to functionalized 2,4,6-triarylpyrimidines. By choosing appropriately substituted benzaldehydes or acetophenones, derivatives with varied electronic and steric properties can be synthesized in good yields. nih.govrsc.org For example, using methoxy- or chloro-substituted acetophenones and benzaldehydes allows for the direct incorporation of these groups onto the phenyl rings of the final pyrimidine product. rsc.org

The table below illustrates various 2,4,6-triarylpyrimidine derivatives that have been synthesized using this precursor-based strategy, highlighting the yields obtained.

2-Substituent4-Substituent6-SubstituentYield (%)Reference
PhenylPhenylPhenyl78% rsc.org
3-Chlorophenyl3-ChlorophenylPhenyl60% rsc.org
4-Methoxyphenyl4-MethoxyphenylPhenyl76% rsc.org
PhenylPhenylo-Tolyl54% rsc.org
PhenylPhenylp-Tolyl64% rsc.org
Furan-2-ylFuran-2-ylPhenyl56% nih.gov

This table showcases derivatives of 2,4,6-triarylpyrimidines synthesized via a multicomponent reaction, demonstrating the flexibility of introducing substituents on the aryl rings.

Reactions of Halogenated this compound Precursors with Nucleophiles

Halogenated pyrimidines are exceptionally important precursors for synthesizing this compound derivatives due to their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates the displacement of halide ions by a wide range of nucleophiles. The reactivity of the halogen atoms is position-dependent, generally following the order C4(6) > C2 >> C5. acs.org

The reaction of 2,4,6-trichloropyrimidine (B138864), a closely related precursor, with nucleophiles such as substituted anilines serves as an excellent model for this reactivity. researchgate.net Monosubstitution occurs readily, preferentially at the C4 position. researchgate.net The introduction of a first substituent, however, can influence the reactivity of the remaining chlorine atoms. For instance, the substitution of one chlorine with an electron-donating alkylamino group tends to deactivate the other chlorine atoms, requiring more forceful conditions for subsequent substitutions. researchgate.net

Under forcing conditions, such as using excess aniline (B41778), disubstituted products can be obtained from 2,4,6-trichloropyrimidine. researchgate.net This sequential and regioselective nature of substitution on polyhalogenated pyrimidines allows for the programmed assembly of different groups onto the pyrimidine core. researchgate.net

Substituent Effects on Reactivity and Product Distribution

Substituent effects play a critical role in dictating the rate and regioselectivity of reactions involving the pyrimidine core. These effects can be attributed to both the substituents on the pyrimidine ring itself and those on the reacting nucleophile.

In the nucleophilic substitution of 2,4,6-trichloropyrimidine with various 4-substituted anilines, a clear correlation between the electronic nature of the substituent on the aniline and the reaction yield has been observed. researchgate.net The yields of the isomeric monosubstitution products were found to parallel the Hammett constants of the substituents on the aniline ring. researchgate.net This indicates that electron-donating groups on the nucleophile enhance its reactivity, leading to higher yields, while strongly electron-withdrawing groups impede the reaction. researchgate.net

The following table summarizes the effect of aniline substituents on the total yield of monosubstituted products in the reaction with 2,4,6-trichloropyrimidine in ethanol.

Aniline Substituent (at C4)Total Yield (%)Reference
-OCH₃91% researchgate.net
-CH₃84% researchgate.net
-H72% researchgate.net
-Cl66% researchgate.net
-CO₂Et33% researchgate.net
-NO₂0% researchgate.net

This table demonstrates the electronic effect of the nucleophile's substituent on reaction yield, with electron-donating groups facilitating the reaction and electron-withdrawing groups hindering it.

Furthermore, substituents on the pyrimidine ring itself significantly influence reactivity. In studies of 2,4-dichloropyrimidines, it has been shown that an electron-donating group at the C6 position can alter the typical C4 selectivity of nucleophilic attack, making the C2 position more reactive. wuxiapptec.com Similarly, the introduction of electron-donating groups onto the phenyl rings of this compound derivatives influences the electronic properties and π-deficiency of the central pyrimidine ring. researchgate.net Both steric and electronic effects are crucial; bulky substituents can sterically hinder attack at an adjacent position, thereby directing the reaction to a less hindered site. nih.govbeilstein-journals.org

Synthesis of Novel this compound Derivatives via C-H Activation and Cross-Coupling

Modern synthetic methodologies like palladium-catalyzed cross-coupling reactions have become indispensable for creating novel 2,4,6-triarylpyrimidine derivatives. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds by reacting halogenated pyrimidine precursors with aryl or heteroaryl boronic acids. mdpi.comlibretexts.org

This strategy allows for the sequential and regioselective introduction of various aryl groups. For example, 2,4-dichloropyrimidine (B19661) can be selectively coupled with a boronic acid at the more reactive C4 position. researchgate.netmdpi.com Subsequent coupling at the C2 position with a different boronic acid can then lead to asymmetrically substituted diarylpyrimidines. researchgate.net Microwave-assisted Suzuki couplings have been developed to be highly efficient, providing C4-substituted pyrimidines in good to excellent yields with short reaction times and very low catalyst loading. mdpi.com

The table below presents examples of 4-substituted-2-chloropyrimidines synthesized via a microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with various boronic acids.

Boronic AcidProductYield (%)Reference
Phenylboronic acid2-Chloro-4-phenylpyrimidine96% mdpi.com
4-Methylphenylboronic acid2-Chloro-4-(p-tolyl)pyrimidine98% mdpi.com
4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine95% mdpi.com
4-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)pyrimidine89% mdpi.com
Thiophene-2-boronic acid2-Chloro-4-(thiophen-2-yl)pyrimidine81% mdpi.com

This table illustrates the high efficiency and broad scope of the Suzuki coupling for derivatizing halogenated pyrimidine precursors.

While direct C-H activation on the this compound core is not widely reported, this strategy is an emerging field for related heterocycles. For instance, the C-H activation of 2,4,6-triphenylphosphinine, a phosphorus analogue of pyridine (B92270), has been achieved using iridium complexes to form cyclometalated products. nih.govresearchgate.net Such studies highlight the potential for future applications of C-H activation methodologies in the direct functionalization of the this compound system.

Advanced Spectroscopic and Computational Investigations of 2,4,6 Triphenylpyrimidine

Structural Elucidation and Characterization Techniques

The precise structure and molecular behavior of 2,4,6-triphenylpyrimidine have been extensively studied using a variety of sophisticated analytical techniques. These methods provide a comprehensive understanding of its conformational and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's constitution and insights into its conformational dynamics. rsc.orgauremn.org.br

In ¹H NMR spectra of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals are well-resolved. nih.govrsc.org The aromatic protons of the three phenyl rings typically appear as a complex multiplet in the range of δ 7.2–7.6 ppm. nih.govrsc.orgvulcanchem.com A singlet corresponding to the proton at the 5-position of the pyrimidine (B1678525) ring is observed around δ 8.02 ppm. nih.govrsc.org The protons on the phenyl rings at the 2, 4, and 6 positions of the pyrimidine core exhibit distinct chemical shifts due to their different electronic environments. nih.govrsc.org For instance, specific assignments show a doublet for two protons at approximately δ 8.76 ppm and a multiplet for four protons between δ 8.27-8.33 ppm. nih.govrsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. libretexts.org The spectra show distinct signals for each carbon atom, with their chemical shifts being sensitive to the local electronic structure. nih.govrsc.org The carbon atoms of the pyrimidine ring are typically found at δ 164.70 (C2/C6), 164.46 (C4), and 110.25 (C5) ppm. nih.govrsc.org The phenyl group carbons resonate in the aromatic region, generally between δ 127 and 138 ppm. nih.govrsc.org The specific chemical shifts can be influenced by the substitution pattern on the phenyl rings. nih.govrsc.org

The analysis of NMR data, often in conjunction with theoretical calculations, allows for a detailed conformational analysis of the molecule. auremn.org.brrsc.org The orientation of the phenyl rings with respect to the central pyrimidine core can be inferred from nuclear Overhauser effect (NOE) experiments and the analysis of coupling constants.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ ppm) Multiplicity Integration Assignment Reference
8.76 d 2H Aromatic Protons nih.govrsc.org
8.33–8.27 m 4H Aromatic Protons nih.govrsc.org
8.02 s 1H H-5 of Pyrimidine Ring nih.govrsc.org
7.62–7.51 m 9H Aromatic Protons nih.govrsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ ppm) Assignment Reference
164.70 (2C) C-2/C-6 of Pyrimidine Ring nih.govrsc.org
164.46 C-4 of Pyrimidine Ring nih.govrsc.org
138.13 Quaternary Phenyl Carbon nih.govrsc.org
137.50 (2C) Quaternary Phenyl Carbons nih.govrsc.org
130.74 (2C) Phenyl CH nih.govrsc.org
130.60 Phenyl CH nih.govrsc.org
128.87 (4C) Phenyl CH nih.govrsc.org
128.45 (2C) Phenyl CH nih.govrsc.org
128.41 (2C) Phenyl CH nih.govrsc.org
127.25 (4C) Phenyl CH nih.govrsc.org
110.25 C-5 of Pyrimidine Ring nih.govrsc.org

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in this compound and probing its molecular vibrations. researchgate.netresearchgate.net The IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. researchgate.net

Key features in the IR spectrum include the aromatic C-H stretching vibrations, which are typically observed above 3000 cm⁻¹, often around 3050 cm⁻¹. vulcanchem.com The stretching vibrations of the C=C and C=N bonds within the aromatic phenyl and pyrimidine rings give rise to a complex pattern of bands in the 1600-1400 cm⁻¹ region. These bands are indicative of the aromatic character of the molecule.

The out-of-plane C-H bending vibrations of the phenyl groups, which appear in the 900-650 cm⁻¹ region, can provide information about the substitution pattern of the aromatic rings. Furthermore, the breathing modes of the pyrimidine and phenyl rings contribute to the fingerprint region of the spectrum, providing a unique pattern for the compound. By comparing the experimental IR spectrum with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, offering deeper insights into the molecular dynamics. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Reference
~3050 Aromatic C-H Stretch vulcanchem.com
1600-1400 Aromatic C=C and C=N Stretch vulcanchem.com
900-650 Aromatic C-H Out-of-Plane Bend vulcanchem.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful tool for investigating the electronic transitions within this compound. shu.ac.uk The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated π-system of the compound.

Table 4: UV-Vis Absorption Data for this compound Derivatives in Chloroform

Compound λmax (nm) Reference
This compound Not specified, but derivatives show absorption researchgate.netresearchgate.net
Derivatives with electron-donating groups Red-shifted absorption

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular mass and investigating the fragmentation pattern of this compound. nih.govrsc.org High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the confirmation of the elemental composition. nih.govrsc.org For this compound (C₂₂H₁₆N₂), the calculated monoisotopic mass is 308.1313 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is often observed as the protonated molecule [M+H]⁺, with a calculated m/z of 309.1386. nih.govrsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk Under electron impact (EI) or other ionization methods, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.ukwhitman.edu The analysis of these fragment ions helps to piece together the structure of the parent molecule. The stability of the pyrimidine and phenyl rings often results in prominent peaks corresponding to these structural units. The fragmentation pathways can be rationalized based on the principles of organic mass spectrometry, considering the stability of the resulting cations and neutral fragments.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ion Calculated m/z Found m/z Reference
[C₂₂H₁₇N₂]⁺ ([M+H]⁺) 309.1386 309.1395 nih.govrsc.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful theoretical framework to complement experimental investigations of this compound. cc.ac.cn By employing quantum mechanical calculations, it is possible to gain a deeper understanding of the molecule's electronic structure, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Electronic Structure and Spectra

Density Functional Theory (DFT) has emerged as a widely used computational method for studying the electronic structure of molecules like this compound. researchgate.netmdpi.com DFT calculations can accurately predict various molecular properties, including optimized geometries, vibrational frequencies, and electronic energies. mdpi.com By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap can be determined, which is a key parameter related to the molecule's electronic excitability and chemical reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is particularly well-suited for studying excited electronic states and simulating UV-Vis absorption spectra. mdpi.comredalyc.org TD-DFT calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comredalyc.org By comparing the theoretically calculated spectrum with the experimental UV-Vis spectrum, a detailed assignment of the electronic transitions can be made. mdpi.com These computational studies have been instrumental in rationalizing the observed photophysical properties of this compound and its derivatives, providing insights into how structural modifications influence their electronic behavior. researchgate.net For example, theoretical calculations have been used to justify the narrow band gaps and high fluorescence quantum yields observed in some substituted 2,4,6-triphenylpyrimidines. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), provides insights into the molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap generally signifies higher reactivity and lower stability. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the energies of these orbitals. For instance, in a study of a triazine derivative using DFT with a B3LYP/6-311++G basis set, the HOMO and LUMO energies were calculated to be -6.2967 eV and -1.8096 eV, respectively, resulting in an energy gap of 4.4871 eV. irjweb.com This energy gap is a critical parameter that reflects the chemical reactivity of the molecule. irjweb.com In another example involving a Schiff base derived from pyrimidine-2-thione, the calculated HOMO-LUMO energy gap was 3.1896 eV, suggesting a relatively soft, unstable, and reactive compound. researchgate.net

The energies of the HOMO and LUMO also indicate a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. nih.gov The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. nih.gov Therefore, the analysis of these frontier orbitals is crucial for predicting how this compound will interact with other chemical species.

Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Related Compounds
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Triazine DerivativeDFT/B3LYP/6-311++G-6.2967-1.80964.4871 irjweb.com
Schiff Base from Pyrimidine-2-thioneDFT/RB3LYP/SDD & 6-311G--3.1896 researchgate.net
Benomyl---5.039 nih.gov

Prediction of Molecular Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MESP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. nih.gov Green areas indicate regions of zero potential. nih.gov

From the MESP, various global reactivity descriptors can be calculated using DFT. These descriptors, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. irjweb.comjmcs.org.mx

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity. irjweb.com

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability and reactivity. ekb.eg

Electronegativity (χ) describes the molecule's ability to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment. nih.gov

For example, a study on a triazine derivative calculated the chemical hardness to be 2.2435 eV, which is considered relatively high. irjweb.com In another study on rhodanine (B49660) derivatives, the analysis of hardness and softness revealed their donor-acceptor characteristics, with one compound identified as being the most polarizable and having the highest chemical reactivity due to its high softness value. ekb.eg These descriptors, derived from the MESP, are crucial for understanding the chemical behavior of this compound.

Global Reactivity Descriptors for a Triazine Derivative
DescriptorValue (eV)Reference
Chemical Hardness (η)2.2435 irjweb.com

Theoretical Modeling of Excited States and Photophysical Processes

Theoretical modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is essential for investigating the excited-state properties and photophysical processes of molecules like this compound. acs.orgfrontiersin.org These calculations help in understanding phenomena such as absorption, fluorescence, and intramolecular charge transfer (ICT). frontiersin.org

For instance, in a study of 2-(2′-hydroxyphenyl)pyrimidines, TD-DFT calculations at the M06-2X/6-31+G** level of theory were used to rationalize experimental results and understand the impact of protonation on optical transitions. acs.org The calculations can predict the geometries of the ground (S₀) and first excited singlet (S₁) states, providing insights into how the molecular structure changes upon excitation. frontiersin.org

In donor-acceptor systems, theoretical calculations can elucidate the nature of the excited state. For example, in a study of push-pull systems containing a pyrimidine moiety, TD-DFT calculations revealed the presence of a twisted intramolecular charge transfer (TICT) state in one derivative, which explained its fluorescence quenching in polar solvents. frontiersin.org The absence of this twisted structure in another derivative, due to steric hindrance, resulted in maintained emission regardless of solvent polarity. frontiersin.org

These computational approaches allow for a detailed understanding of the electronic transitions and deactivation pathways available to the molecule after it absorbs light, which is crucial for designing materials with specific photophysical properties. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are critical in determining its properties in the solid state and in solution. Conformational analysis, often performed using computational methods and validated by experimental techniques like X-ray crystallography, reveals the preferred spatial arrangement of the phenyl rings relative to the pyrimidine core. nih.govnih.gov

The flexibility of the molecule allows it to adopt various conformations, which can be influenced by the surrounding environment, such as the solvent used for crystallization. nih.gov For example, a study on 2,6-bis(2-anilinoethynyl)pyridine-based ureas showed that the conformation could be dramatically manipulated by the choice of crystallization solvents. nih.gov

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the self-assembly and packing of molecules in the crystal lattice. nih.govmdpi.com These non-covalent interactions can influence the material's bulk properties. nih.gov For instance, in the crystal structure of one compound, strong hydrogen-bonding interactions between the molecule and solvent molecules were observed. nih.gov In another case, the analysis of intermolecular interactions revealed the presence of a supramolecular synthon, a recurring structural motif, held together by a combination of N-H···O, O···O, and C-H···O interactions. mdpi.com Understanding these interactions is key to predicting and controlling the supramolecular architecture of this compound-based materials.

Applications of 2,4,6 Triphenylpyrimidine in Advanced Materials Science

Luminescent and Optoelectronic Materials

The inherent luminescent properties of 2,4,6-triphenylpyrimidine and its derivatives have positioned them as key components in the development of next-generation optoelectronic materials. The ability to tune their electronic structure and resulting photophysical behavior through synthetic modification allows for the creation of materials with tailored optical characteristics.

The synthesis of fluorophores incorporating the this compound scaffold is achieved through several versatile chemical strategies. A common and effective approach involves a two-step procedure that begins with an aldol-crotonic condensation of aromatic aldehydes and methyl ketones to form chalcone (B49325) intermediates. researchgate.netresearchgate.net These chalcones are then reacted with ammonium (B1175870) acetate (B1210297), often in the presence of an acid catalyst like trifluoromethanesulfonic acid, to construct the central pyrimidine (B1678525) ring. researchgate.netresearchgate.net

Another prominent method for creating both symmetrical and non-symmetrical 2,4,6-triarylpyrimidines is through the successive functionalization of the pyrimidine ring. mdpi.com This can involve iterative arylation reactions, for instance, starting with a substituted pyrimidine like 2-methylthiopyrimidine and introducing aryl groups stepwise via reactions with aryllithium or aryl-Grignard reagents. mdpi.com Furthermore, modern cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are widely employed to attach various aryl or donor/acceptor groups to a pre-formed pyrimidine core, offering a high degree of control over the final molecular structure. chinesechemsoc.org These synthetic methodologies enable the strategic incorporation of electron-donating or electron-withdrawing groups onto the phenyl rings, allowing for precise tuning of the molecule's photophysical and electronic properties. researchgate.net For instance, donor-acceptor (D-A) type molecules have been designed by connecting the this compound acceptor unit with donor moieties like spiroacridan or carbazole (B46965) derivatives. rsc.orgrsc.org

Derivatives of this compound are particularly noted for their characteristic blue emission, a crucial color for full-color displays and white lighting applications. researchgate.netresearchgate.net The electron-deficient nature of the pyrimidine ring combined with the π-conjugated phenyl groups results in materials with wide band gaps and high singlet and triplet energy levels, which are prerequisites for deep-blue emission. rsc.orgrsc.org

Research has demonstrated that these compounds often exhibit high fluorescence quantum yields (ΦF), indicating efficient conversion of absorbed light into emitted light. researchgate.netresearchgate.net The introduction of specific electron-donating groups, such as N,N-diphenylamine, has been shown to yield derivatives with particularly high quantum yields. researchgate.netresearchgate.net The photophysical properties are highly dependent on the specific substituents attached to the triphenylpyrimidine core. By systematically modifying the donor and acceptor moieties, researchers can fine-tune the emission wavelength and efficiency. For example, a series of molecules developed by connecting different spiro-acridine donor units to a this compound acceptor showed emission peaks ranging from 457 nm to 466 nm with high photoluminescence quantum efficiencies (PLQE) up to 91%. spiedigitallibrary.org

Below is a data table summarizing the photophysical properties of selected this compound derivatives.

Compound/SystemEmission Peak (λem)Fluorescence Quantum Yield (ΦF) / PLQEKey Features
Ac-PM based film457-466 nmUp to 91%Deep-blue emission. spiedigitallibrary.org
MFAc-PPM based film457-466 nmUp to 91%Pure blue emission. spiedigitallibrary.org
N2-6461 nm-Thermally Activated Delayed Fluorescence (TADF) emitter. chinesechemsoc.org
N2-8470 nm-TADF emitter with modulated properties via alkyl chains. chinesechemsoc.org
N,N-diphenylamine-containing pyrimidines-HighHigh fluorescence efficiency noted. researchgate.netresearchgate.net
2,4,6-Trisubstituted pyrimidinesBlue emission rangeHighCharacterized by narrow band gaps and high quantum yields. researchgate.netresearchgate.net

This table is interactive. Click on the headers to sort the data.

Fluorophores based on the this compound scaffold frequently exhibit solvatofluorochromism, meaning their fluorescence properties, particularly the emission wavelength, are sensitive to the polarity of their solvent environment. researchgate.net This phenomenon is typically associated with molecules that have a significant change in dipole moment upon photoexcitation, which is characteristic of intramolecular charge-transfer (ICT) states. researchgate.net In these systems, the pyrimidine unit acts as an electron acceptor, and a donor fragment attached to the scaffold provides the electron density. researchgate.net

Upon excitation, an ICT process occurs from the donor to the pyrimidine acceptor. In polar solvents, the resulting excited state is stabilized to a greater extent than the ground state, leading to a lower energy gap for fluorescence and thus a bathochromic shift (a shift to longer, redder wavelengths) of the emission band. researchgate.net Studies have shown that solvent dipolarity and basicity are the primary factors governing this solvatochromic shift. researchgate.net This environmental sensitivity is a key feature, as it indicates that the material's emission can be modulated by its local environment, a foundational property for sensor applications. researchgate.netmdpi.com For some derivatives, a drastic fluorescence quenching is observed as solvent polarity increases, which is attributed to the formation of a twisted ICT state that favors non-radiative decay pathways. researchgate.net

The unique photophysical properties of this compound derivatives make them highly attractive for use in organic light-emitting diodes (OLEDs). The this compound (PPM) moiety is frequently used as a robust electron-accepting unit in the design of high-performance blue emitters, particularly for thermally activated delayed fluorescence (TADF) OLEDs. spiedigitallibrary.orgbeilstein-journals.org TADF emitters enable OLEDs to harvest both singlet and triplet excitons for light emission, theoretically allowing for 100% internal quantum efficiency.

The relatively weak electron-accepting nature of the pyrimidine unit compared to other acceptors like triazine helps in achieving the wide bandgap necessary for deep-blue emission. rsc.orgspiedigitallibrary.org By coupling the PPM acceptor with various electron-donating units, a new generation of blue TADF emitters has been developed. rsc.orgspiedigitallibrary.orgrsc.org These materials have been incorporated into OLED devices that exhibit excellent performance, including high external quantum efficiencies (EQE), deep-blue color purity, and in some cases, low efficiency roll-off at high brightness. rsc.orgrsc.org For example, a device using an emitter that combined a this compound acceptor with a fused acridine-carbazole donor achieved a maximum EQE of 28.4%. rsc.org Another emitter based on a fused benzofuran-acridine donor and a TPPM acceptor realized a maximum EQE of 27.7% with minimal efficiency roll-off. rsc.org

The table below presents performance data for selected OLEDs utilizing this compound-based emitters.

Emitter/Device SystemMax. External Quantum Efficiency (EQE)Emission Color/CIE (x, y)Key Features
MFAc-PPM20%Pure Blue (0.16, 0.23)High-efficiency TADF emitter. spiedigitallibrary.org
Ac-PM11%Deep-Blue (0.15, 0.15)Excellent color purity for display applications. spiedigitallibrary.org
12BFAc-PM12.9%Sky-Blue (0.16, 0.29)TADF emitter with fused donor. rsc.org
12BTAc-PM25.6%Sky-BlueHigh efficiency but with some roll-off. rsc.org
34BFAc-PM27.7%Sky-BlueHigh efficiency and low efficiency roll-off. rsc.org
23AcCz-PM28.4%BlueHigh-efficiency TADF with fused acridine-carbazole donor. rsc.org
12AcCz-PM6.4%Ultradeep Blue (0.15, 0.05)Exceptional color purity. rsc.org

This table is interactive. Click on the headers to sort the data.

The this compound unit serves as a versatile chromophore—the part of a molecule responsible for its color and light-absorbing properties—for the development of a wide range of functional materials beyond OLEDs. researchgate.netubc.ca Its ability to function as an electron-accepting core in intramolecular charge-transfer (ICT) systems is fundamental to this role. researchgate.net By strategically varying the aryl substituents, the character of the luminescent excited states can be tuned from charge-transfer to locally excited states, thereby controlling their sensitivity to the environment and tailoring the material for specific applications. researchgate.net

These chromophores have been incorporated into polymers to create materials with novel properties. For example, acrylic monomers based on this compound have been designed that exhibit bright, color-tunable TADF. ubc.ca These monomers can be copolymerized to create polymers suitable for solution-processed OLEDs or can act as photosensitizers in terpolymers, where they transfer energy to a fluorescent monomer to achieve bright and color-pure emission. ubc.ca They are also explored as photosensitizers in photocatalysis, where their diverse accessible excited states can be harnessed for light-driven chemical reactions. ubc.carsc.org

Application in Organic Light-Emitting Diodes (OLEDs) and Other Display Technologies

Components in Sensor Technologies

The pronounced environmental sensitivity of this compound-based fluorophores makes them excellent candidates for the development of chemical sensors. researchgate.net The basis for this application lies in their solvatofluorochromic and other environmentally responsive properties. Changes in the local environment, such as polarity or pH, can induce measurable changes in the fluorescence output (e.g., wavelength shift, intensity change, or lifetime change). researchgate.netacs.org

The pyrimidine ring's nitrogen atoms can be protonated in acidic conditions, which significantly enhances the ring's electron-withdrawing character. researchgate.net This protonation can lead to a red-shift in both the absorption and emission spectra, a phenomenon known as halochromism, which can be exploited for pH sensing. researchgate.net Research on related pyrazole-pyridine fused systems has demonstrated their potential as pH indicators that allow for both fluorescence intensity-based and ratiometric pH sensing. umtm.cz The high sensitivity of these types of fluorophores to their micro-environment has also been used to develop probes for detecting bacteria by observing a fluorescence "switch-on" effect as the probe binds to the lipophilic bacterial membrane. mdpi.com

Building Blocks in Supramolecular Chemistry

The compound this compound serves as a versatile and robust building block in the field of supramolecular chemistry. Its rigid, planar pyrimidine core and the three-dimensionally oriented phenyl groups provide a unique scaffold for creating highly ordered, non-covalent assemblies. The primary interactions that govern its role in self-assembly are π-stacking and the potential for coordination and directional hydrogen bonding, which allow for the rational design of complex supramolecular architectures. These interactions are fundamental to the construction of advanced materials with tailored optical and electronic properties. nih.govmdpi.com

π-Stacking Interactions and Coordination Properties

The extended aromatic system of this compound, comprising the central pyrimidine ring and three peripheral phenyl rings, makes it an ideal candidate for engaging in π-stacking interactions. These non-covalent interactions are crucial in the molecular recognition and self-assembly processes that lead to the formation of larger, functional supramolecular structures. mdpi.comnih.gov The phenyl groups can interact with other aromatic systems through various geometries, including face-to-face and T-shaped conformations, influencing the final packing and properties of the material. nih.gov

In advanced materials design, this compound has been creatively utilized as a π-electron accepting unit. Research on thermally activated delayed fluorescence (TADF) emitters has incorporated the this compound moiety into complex molecules to facilitate charge transfer through space. chinesechemsoc.org In these systems, the pyrimidine unit is positioned in a face-to-face orientation with a π-electron donating unit, held together by a rigid spiro-based scaffold. chinesechemsoc.org This specific arrangement promotes significant π-stacking, which is essential for the material's luminescent properties.

Crystal structure analysis of molecules containing the this compound unit provides precise data on the distances governing these interactions. The intramolecular distance between the donor (D) and the acceptor (A) units is critical and has been measured to be short enough to ensure strong electronic coupling. chinesechemsoc.org Furthermore, in the solid state, these molecules arrange themselves such that the intermolecular distance between the acceptor units is driven by π-π stacking, typically occurring at distances less than 3.60 Å. chinesechemsoc.org

Table 1: Intramolecular Donor-Acceptor Distances in TADF Emitters Featuring a this compound Unit chinesechemsoc.org
Molecule IDAlkyl Chain on DonorIntramolecular D-A Distance (Å)Key Interaction Note
N2-6n-hexyl3.548Intramolecular CH/π interactions observed between the alkyl chain and the acceptor unit. chinesechemsoc.org
N2-82-ethylhexyl3.413Weaker CH/π interactions due to the bulkier alkyl group, allowing a closer D-A approach. chinesechemsoc.org

The coordination properties of this compound are centered on the two nitrogen atoms of the pyrimidine ring. These nitrogen atoms act as Lewis bases, providing coordination sites for metal ions. This allows the molecule to be used as a ligand in the construction of coordination polymers and discrete metalla-supramolecular assemblies. rsc.orgmdpi.com The predictable and highly directional nature of metal-ligand bonds enables the precise assembly of complex architectures, where the this compound unit can function as a panel or linker within a larger framework. mdpi.comscielo.br While specific crystal structures of simple metal complexes with unsubstituted this compound are not detailed in the provided research, the principle is well-established for similar pyrimidine and triaryl-N-heterocycle-based ligands. scielo.brmdpi.com

Directional Hydrogen Bonding in Self-Assembly

Hydrogen bonding is a powerful and highly directional non-covalent interaction that plays a leading role in governing molecular assembly in supramolecular chemistry. irb.hr In the context of this compound, the potential for directional hydrogen bonding primarily resides in the nitrogen atoms of the pyrimidine core. These nitrogen atoms are hydrogen bond acceptors, capable of interacting with suitable hydrogen bond donor molecules.

While the parent this compound molecule lacks hydrogen bond donor sites, its structure is conducive to forming co-crystals or multi-component assemblies with other molecules that possess donor groups like -OH or -NH. irb.hrresearchgate.net The self-assembly process can be guided by the formation of specific hydrogen bonds, leading to predictable patterns and structures. rsc.orgrsc.org

Exploration of 2,4,6 Triphenylpyrimidine in Biological and Medicinal Chemistry Research

Development of Pyrimidine-Based Scaffolds for Therapeutic Agents

The pyrimidine (B1678525) nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netrsc.org The synthesis of pyrimidine derivatives is a highly active area of research, with numerous methods developed to generate diverse molecular libraries for biological screening. researchgate.netnih.gov These synthetic strategies often involve the condensation of α,β-unsaturated ketones with amidines or multicomponent reactions, offering a versatile approach to creating a wide range of substituted pyrimidines. researchgate.netbohrium.comnih.gov

The 2,4,6-trisubstituted pyrimidine framework, in particular, has been a focus for developing new therapeutic agents. nih.gov The substituents at the 2, 4, and 6 positions can be readily modified, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This versatility has led to the discovery of pyrimidine derivatives with a broad spectrum of pharmacological effects. ijnrd.orggsconlinepress.com

Investigations into DNA Binding Ligands for Biomedical Applications

The interaction of small molecules with DNA is a fundamental process in the mechanism of action of many therapeutic agents, particularly anticancer drugs. sciepub.com These interactions can occur through various modes, including intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where the molecule fits into the major or minor grooves of the DNA. sciepub.com Such binding can disrupt DNA replication and transcription, ultimately leading to cell death. beilstein-journals.org

Derivatives of 2,4,6-triphenylpyridine, a structurally related scaffold to 2,4,6-triphenylpyrimidine, have been investigated as DNA binding ligands. nih.govorgchemres.org The planar aromatic rings of these compounds are capable of π-π stacking interactions with the DNA base pairs, a key feature for intercalative binding. sciepub.comnih.gov The development of ligands that can selectively target specific DNA sequences or structures, such as G-quadruplexes, is an active area of research. nih.gov While direct studies on this compound as a DNA binding ligand are less common, the principles established from related triaryl-substituted heterocycles provide a strong rationale for its potential in this area. The ability to introduce various functional groups onto the phenyl rings of this compound offers a pathway to modulate its DNA binding affinity and selectivity.

Potential as Anticancer Agents and Interaction with Biological Targets (e.g., Topoisomerases)

The search for novel anticancer agents is a major focus of medicinal chemistry, and pyrimidine derivatives have shown significant promise in this field. gsconlinepress.comresearchgate.net The anticancer activity of these compounds often stems from their ability to interfere with critical cellular processes in cancer cells, such as cell division and DNA replication. ijnrd.org

One of the key molecular targets for many anticancer drugs is the family of enzymes known as topoisomerases. nih.govnih.gov These enzymes are essential for managing the topological state of DNA during replication, transcription, and recombination. ebi.ac.ukplos.org Inhibitors of topoisomerases can be classified as either poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks, or catalytic inhibitors, which prevent the enzyme from carrying out its function without causing DNA damage. researchgate.net

Research on dihydroxylated 2,4,6-triphenylpyridines has demonstrated their potential as topoisomerase II inhibitors. nih.gov These compounds were found to exhibit significant cytotoxic activity against several human cancer cell lines, and a clear structure-activity relationship was observed, with the position of the hydroxyl groups on the phenyl rings influencing the inhibitory activity. nih.gov Similarly, other 2,4,6-triaryl pyridine (B92270) derivatives have shown potent topoisomerase II inhibitory activity, with some compounds being more active than the standard drug etoposide. nih.gov Given the structural similarities, it is plausible that this compound derivatives could also act as topoisomerase inhibitors. The introduction of specific substituents on the phenyl rings could modulate their interaction with the enzyme's binding site. For instance, 5-bromo-2,4,6-triphenylpyrimidine (B12848048) has been noted for its potential in anticancer research. vulcanchem.com

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

Compound Class Target Cell Lines Notable Findings Reference
Pyrido[2,3-d]pyrimidines MDA-MB-231, HeLa, MCF-7 Compound 11m showed potent cytotoxic activity with IC50 values of 1.29 µM, 1.34 µM, and 1.57 µM, respectively. researchgate.net
2,4,6-Triaryl Pyridines Various human cancer cell lines Compounds 19, 20, 26-28, and 47-50 showed stronger topoisomerase II inhibitory activity than etoposide. nih.gov
Dihydroxylated 2,4,6-triphenyl pyridines Various human cancer cell lines Exhibited stronger topoisomerase II inhibitory activity and cytotoxicity compared to monohydroxylated analogs. nih.gov
Pyrido[3,4-d]pyrimidines HCC827, H1975 Compound B30 displayed potent inhibitory activity against EGFR with IC50 values of 0.044 µM and 0.40 µM, respectively. nih.gov

Antimicrobial Activity Studies (Antibacterial, Antifungal) of Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new antimicrobial agents. bohrium.com Pyrimidine derivatives have long been recognized for their antibacterial and antifungal properties. researchgate.netijnrd.orggsconlinepress.com The synthesis of novel pyrimidine-based compounds is a promising strategy to combat resistant pathogens. mdpi.com

Studies on 2,4,6-triarylpyridines, which share a similar structural motif with this compound, have revealed their potential as antimicrobial agents. bohrium.com In one study, a series of 2,4,6-triaryl substituted pyridine derivatives were synthesized and evaluated for their in vitro antimicrobial activity, with many compounds showing moderate to good activity against various bacterial and fungal strains. bohrium.com Another study on 2,4,6-triarylpyridine analogues reported significant antibacterial activity against Gram-positive pathogens. researchgate.net

While direct studies on the antimicrobial properties of this compound are limited, the findings from structurally related compounds suggest that this scaffold is a promising starting point for the development of new antibacterial and antifungal agents. The introduction of different substituents on the phenyl rings could enhance the antimicrobial potency and broaden the spectrum of activity.

Table 2: Antimicrobial Activity of Selected Pyrimidine and Related Derivatives

Compound Class Tested Organisms Notable Findings Reference
2,4,6-Triarylpyridines Bacterial and fungal strains Most compounds showed moderate to good antimicrobial activity. bohrium.com
2,4,6-Triarylpyridine analogues Gram-positive bacterial pathogens Compounds 4a, 4c, 4d, and 4e exhibited significant inhibition. researchgate.net
Pyridinethiones and related derivatives Bacterial and fungal strains Compounds 5a, 7b, 9b, and 10b showed potent antibacterial and antifungal activity. mdpi.com

Role as Precursors for Pharmacologically Active Compounds

The versatility of the this compound scaffold extends to its use as a precursor for the synthesis of more complex, pharmacologically active compounds. ijnrd.org The phenyl rings and the pyrimidine core can be subjected to various chemical transformations to introduce new functional groups and build more elaborate molecular architectures. researchgate.netresearchgate.net This synthetic accessibility makes this compound and its analogues valuable building blocks in drug discovery programs. auctoresonline.org

For example, the chlorine atoms in 2,4,6-trichloropyrimidine (B138864) can be selectively replaced through cross-coupling reactions to introduce a variety of substituents, leading to the synthesis of non-symmetrical pyrimidines with potential biological activity. researchgate.net Similarly, the functionalization of the aryl groups in 2,4,6-triarylpyrimidines can be used to create libraries of compounds for screening against different biological targets. rsc.org This ability to serve as a versatile synthetic intermediate underscores the importance of the this compound framework in the ongoing quest for new and effective therapeutic agents. orgchemres.org

Future Directions and Emerging Research Challenges for 2,4,6 Triphenylpyrimidine

Novel Synthetic Route Development for Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly methods for synthesizing 2,4,6-triphenylpyrimidine is a primary research focus. Traditional multi-step procedures often suffer from drawbacks like long reaction times, high catalyst usage, low yields, and the formation of byproducts. researchgate.net To address these issues, researchers are exploring novel synthetic strategies.

One promising approach involves one-pot, multi-component reactions (MCRs) which offer a more streamlined and atom-economical pathway. nih.gov For instance, an efficient protocol has been developed using commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source under microwave irradiation. nih.gov This method allows for the selective synthesis of 2,4,6-triaryl pyrimidines with good yields. nih.gov

Another innovative and sustainable method utilizes a dehydrogenative annulation of alcohols catalyzed by [NNO]-pincer-supported nickel(II) complexes. This process, which uses alcohols and benzamidine (B55565) hydrochloride, produces this compound in high yields with water and hydrogen gas as the only byproducts. acs.org The reaction proceeds through the formation of chalcone (B49325) intermediates, and time-dependent control experiments have helped to elucidate the reaction mechanism. acs.org

Furthermore, research into solvent-free synthesis conditions catalyzed by heteropolyacids is also underway to reduce the environmental impact of the synthesis process. researchgate.net These methods aim to improve the selectivity and yield of this compound while adhering to the principles of green chemistry. researchgate.net The development of robust methodologies for the one-pot synthesis of pyrimidines from renewable resources like lignin (B12514952) β-O-4 model compounds also presents a significant step towards sustainable chemical production. researchgate.net

Table 1: Comparison of Recent Synthetic Routes for this compound

Catalyst/MethodStarting MaterialsKey AdvantagesYield (%)Reference
[NNO]-Pincer-Supported Nickel(II) ComplexesBenzamidine hydrochloride, 1-phenylethanol, benzyl (B1604629) alcoholDehydrogenative annulation, sustainable, H₂O and H₂ as byproductsup to 92 acs.org
Hexamethyldisilazane (HMDS) under MicrowaveAromatic ketones, aldehydesMulticomponent reaction, efficient, general protocol78 nih.gov
Heteropolyacid (Solvent-free)Aromatic aldehyde, ketones, ammonium (B1175870) acetate (B1210297)Solvent-free, reusable catalyst81 researchgate.net
Tandem Oxidation/HeterocyclocondensationPropargylic alcohols, amidinesRapid, efficient, microwave-assistedNot Specified researchgate.net
Transition-metal-free (from lignin)Lignin β-O-4 model compoundsSustainable, one-pot, no external oxidant/reductant93 (isolated) researchgate.net

Tailoring Electronic and Photophysical Properties through Structural Modifications

Significant research efforts are directed towards fine-tuning the electronic and photophysical properties of this compound for applications in materials science, particularly in organic light-emitting diodes (OLEDs). researchgate.net The pyrimidine (B1678525) core acts as a strong electron acceptor, and by strategically modifying its structure with various electron-donating or electron-withdrawing groups, researchers can manipulate the compound's properties. researchgate.netresearchgate.net

One key area of investigation is in the development of materials exhibiting thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.net By conjugating this compound with donor units like 9,10-dihydro-9,9-dimethylacridine, TADF photosensitizers with strong visible absorption and long-lived triplet excited states can be created. rsc.orgrsc.org The strategic placement of substituents can influence the charge transfer characteristics, shifting from through-bond to through-space charge transfer, which is crucial for designing efficient TADF emitters. researchgate.netrsc.org

Modifications at different positions of the pyrimidine ring have been shown to have a significant impact. For example, introducing substituents at the C2 position can enhance the emission yield and induce pronounced TADF activity. researchgate.net Similarly, the introduction of methyl groups to the bridging phenyl units can reduce non-radiative decay and has a crucial impact on TADF properties. acs.org The synthesis of derivatives with different styryl groups at the 2, 4, and 6 positions also allows for the tuning of photophysical properties, where the nature of the electron-donating group at the C4/C6 positions primarily affects the properties. nih.gov

Table 2: Impact of Structural Modifications on the Photophysical Properties of this compound Derivatives

ModificationEffect on PropertiesApplicationReference
Conjugation with 9,10-dihydro-9,9-dimethylacridineStrong visible absorption, long-lived triplet excited statesTADF Photosensitizers for O-ATRP rsc.orgrsc.org
Strategic positioning of TPA at different locationsModified electron interactions (through-bond to through-space)AIE-active TADF emitters researchgate.net
Introduction of CN, SCH₃, and SO₂CH₃ at position 2Enhanced emission yield, pronounced TADF activityTADF Emitters researchgate.net
Introduction of methyl groups to bridging phenyl unitReduced non-radiative decay, altered singlet-triplet energy gapsTADF Emitters in OLEDs acs.org
Addition of styryl groups at 2, 4, and 6 positionsTunable photophysical properties based on substituent natureChromophores nih.gov
Incorporation into a spiro-scaffold with an alkylated diphenylamineShort donor-acceptor distance, restricted motionSolution-processable TADF emitters chinesechemsoc.org

Expanded Applications in Diverse Material Science Fields

The unique properties of this compound make it a promising candidate for a wide range of applications in material science. canterbury.ac.nznovapublishers.com Its electron-deficient nature makes it suitable for use in various organic electronic devices. researchgate.net

In the field of OLEDs, this compound and its derivatives are being explored as emitters, particularly for blue emission, and as host materials. researchgate.netresearchgate.net Their ability to be incorporated into TADF materials is a significant area of focus, aiming to achieve high efficiency and stability in next-generation displays. rsc.org

Beyond OLEDs, these compounds have potential applications in organic field-effect transistors (OFETs) and organic photovoltaic solar cells (OPVs) due to their good electrical and optical properties. researchgate.net The development of 2,4,6-triarylpyridines, a structurally related class of compounds, highlights the broader potential of these scaffolds in advanced materials, metal-organic frameworks, and supramolecular chemistry. nih.gov The versatility of the pyrimidine core allows for its incorporation into polymers and as a building block for fluorescent sensors and molecular wires.

In-depth Mechanistic Studies of Biological Activities and Target Identification

While the primary focus of this article is on the material science applications of this compound, it is worth noting that pyrimidine derivatives are a significant class of compounds in medicinal chemistry. beilstein-journals.org In-depth mechanistic studies are crucial to understand the biological activities of these compounds and to identify their molecular targets.

For instance, in the context of antitubercular drug discovery, phenotypic screening of compound libraries has identified pyrazolylpyrimidinones with novel mechanisms of action against Mycobacterium tuberculosis. acs.org Further studies, including biology triage using various tool strains, help to elucidate the mode of action and identify specific cellular targets. acs.org

Similarly, in cancer research, derivatives of cyanopyridone and pyridopyrimidine are being investigated for their anticancer properties. mdpi.com Mechanistic studies often involve assays to determine the inhibitory action against specific enzymes, such as VEGFR-2 and HER-2, which are important targets in cancer therapy. mdpi.com Molecular docking and dynamics simulations are also employed to understand the binding modes of these compounds at the molecular level, providing insights that can guide the design of more potent and selective inhibitors. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, including the study of this compound. ijsetpub.com These computational tools can accelerate the discovery and optimization of molecules by predicting their properties and synthetic routes. ijsetpub.compandawan.id

AI and ML models can be trained on large datasets of chemical reactions and molecular properties to predict the outcomes of new synthetic pathways, potentially leading to the discovery of more efficient and sustainable routes for this compound. ijsetpub.com For example, machine learning can be used to optimize investment strategies in chemical research by identifying the most promising areas for investigation. ijem.com

The integration of AI and ML in education and research is creating a paradigm shift, moving from manual, trial-and-error approaches to more data-driven and predictive science. ijem.comisjtrend.com This will undoubtedly accelerate the pace of innovation in the field of this compound research.

Scale-Up and Industrial Viability of Synthetic Protocols

For any promising chemical compound, the ability to scale up its synthesis from the laboratory to an industrial scale is a critical challenge. This involves not only increasing the quantity of the product but also ensuring that the process is cost-effective, safe, and environmentally sustainable. specificpolymers.com

The development of one-pot, multi-component reactions and the use of sustainable catalysts are steps in the right direction for improving the industrial feasibility of this compound synthesis. nih.govacs.org Further research is needed to optimize these processes for large-scale production. This includes detailed studies on reaction kinetics, process control, and the development of efficient downstream processing techniques. The transition from laboratory-scale synthesis to pilot-plant and then full-scale industrial production requires careful consideration of engineering and economic factors. specificpolymers.com The ultimate goal is to develop a robust and scalable synthetic process that can meet the potential demand for this compound in its various applications.

Q & A

Q. What are the established synthetic routes for 2,4,6-Triphenylpyrimidine in academic research?

A widely used method involves Zr(IV)-catalyzed cotrimerization of alkynes (e.g., phenylacetylene) and nitriles (e.g., benzonitrile). This reaction proceeds at 90°C with 5 mol% catalyst loading, yielding 53% of this compound selectively. Excess nitrile (7.5 equiv.) suppresses side reactions like alkyne trimerization, ensuring high purity (>98% by GC-MS/NMR) .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of aromatic protons and substituents.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect trace byproducts (e.g., triphenylbenzene).
  • X-ray Crystallography : For resolving crystal packing and steric effects (if single crystals are obtainable). These methods collectively validate synthetic success and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective synthesis of this compound?

Optimization parameters include:

  • Catalyst Loading : 5 mol% Zr(IV) catalyst balances cost and efficiency.
  • Temperature : 90°C minimizes side reactions while maintaining reasonable reaction rates.
  • Solvent System : Polar aprotic solvents enhance nitrile solubility and stabilize intermediates.
  • Stoichiometry : Excess nitrile (7.5 equiv.) disfavors alkyne homotrimerization, improving selectivity .

Q. What role does this compound play in the development of thermally activated delayed fluorescence (TADF) materials?

Its steric hindrance from three phenyl groups restricts molecular vibrations, narrowing emission spectra (e.g., 20 nm full-width-at-half-maximum in BN-TPP derivatives). This property is critical for achieving high color purity in organic light-emitting diodes (OLEDs). Substitution patterns further tune emission wavelengths (e.g., red-shifting from 496 nm to 539 nm in extended conjugates) .

Q. How do bases influence the protonation kinetics of this compound anion radicals?

Kinetic studies in N,N-dimethylformamide (DMF) reveal that adding bases (e.g., BuNOH) accelerates protonation rates of anion radicals. This counterintuitive behavior arises from the generation of reactive enolate species (e.g., EtOOCCHCOO⁻), which act as efficient proton donors. Mechanistic insights are critical for designing redox-active systems in organic electronics .

Data Contradiction and Resolution

Q. How can researchers reconcile discrepancies in reported yields for Zr(IV)-catalyzed syntheses?

Yield variations (e.g., 53% vs. lower literature values) often stem from:

  • Impurity of Starting Materials : Trace moisture or oxygen degrades catalyst activity.
  • Reaction Time : Extended durations (>2 hours) may induce decomposition.
  • Workup Protocols : Inadequate quenching or purification reduces isolated yields. Rigorous control of anhydrous conditions and shorter reaction times improve reproducibility .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Solvent Choice : Slow evaporation in toluene/dichloromethane mixtures promotes crystal growth.
  • Temperature Gradients : Gradual cooling from 60°C to 25°C reduces disorder.
  • Additives : Trace ethyl acetate can disrupt π-π stacking, aiding crystallization. These approaches enhance success rates in obtaining diffraction-quality crystals .

Applications in Mechanistic Studies

Q. How does this compound serve as a model system for studying electron-transfer reactions?

Its planar π-system stabilizes anion radicals, making it ideal for probing protonation kinetics and electron-donor-acceptor interactions. Time-resolved spectroscopy and cyclic voltammetry elucidate redox potentials and charge-transfer pathways, informing catalyst design for energy storage systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.